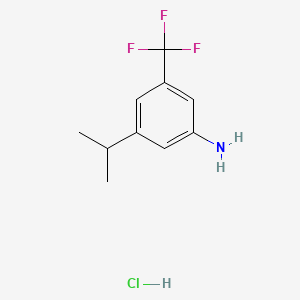
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and an aniline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride typically involves the reaction of 3-(Propan-2-yl)-5-(trifluoromethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and reactors ensures consistent quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-5-(trifluoromethyl)aniline
- N-(Propan-2-yl)-3-(trifluoromethyl)aniline
Uniqueness
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
Biological Activity
3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride, a compound featuring both trifluoromethyl and isopropyl groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of trifluoromethyl-substituted anilines, which are known for their unique electronic properties and stability. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds attractive for drug development.
Research indicates that compounds with trifluoromethyl groups, like 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride, can influence various biological pathways. Notably:
- NMDA Receptor Modulation : Trifluoromethyl derivatives have been shown to enhance binding affinity at the PCP site of the NMDA receptor, which is implicated in neuropsychiatric disorders such as Alzheimer's and epilepsy. A related study found that substituting an iodine group with a trifluoromethyl group increased binding affinity nearly two-fold .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can significantly enhance the potency of inhibitors targeting specific enzymes. For example, studies have demonstrated improved inhibition rates against certain kinases when trifluoromethyl groups are included in the structure .
Case Studies
- Neuropsychiatric Disorders : A study investigated N′-3-(trifluoromethyl)phenyl derivatives and their effects on NMDA receptor dysfunction. The results indicated that these compounds could provide therapeutic benefits in conditions characterized by NMDA receptor dysregulation .
- Antiviral Activity : Research on quinoline analogues revealed that modifications including trifluoromethyl groups led to enhanced antiviral activity against enteroviruses. This suggests that similar modifications in 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride could yield promising antiviral agents .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| NMDA Receptor Binding | Increased affinity at PCP site | |
| Enzyme Inhibition | Enhanced potency against kinases | |
| Antiviral Effects | Improved efficacy against enteroviruses |
Pharmacokinetics
The pharmacokinetic profile of 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride is critical for its development as a therapeutic agent. The trifluoromethyl group contributes to its metabolic stability, which is essential for maintaining therapeutic levels in vivo.
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
3-propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7;/h3-6H,14H2,1-2H3;1H |
InChI Key |
HVTUMOXHBLQGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















